molecular formula C11H25Br2N B590048 N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide CAS No. 88805-95-2

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide

Cat. No.: B590048
CAS No.: 88805-95-2
M. Wt: 331.136
InChI Key: VZFUYGASMVCGLH-UHFFFAOYSA-N
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Description

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is a chemical compound that belongs to the class of organic compounds known as alkylamines. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a butylbutan-1-amine structure. The hydrobromide salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide typically involves the reaction of 3-bromopropylamine with butylbutan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-bromopropylamine+butylbutan-1-amineN-(3-bromopropyl)-N-butylbutan-1-amine\text{3-bromopropylamine} + \text{butylbutan-1-amine} \rightarrow \text{N-(3-bromopropyl)-N-butylbutan-1-amine} 3-bromopropylamine+butylbutan-1-amine→N-(3-bromopropyl)-N-butylbutan-1-amine

The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-alkyl derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation Reactions: Formation of amides or nitriles.

Scientific Research Applications

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromopropyl)phthalimide
  • N-(2-bromoethyl)phthalimide
  • N-(5-bromopentyl)phthalimide

Uniqueness

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is unique due to its specific structural features, such as the combination of a bromopropyl group with a butylbutan-1-amine backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUYGASMVCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10750261
Record name N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10750261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-95-2
Record name N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10750261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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